molecular formula C16H9Cl2NO B6337488 (3,4-Dichlorophenyl)(quinolin-3-yl)methanone CAS No. 1187168-46-2

(3,4-Dichlorophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337488
CAS No.: 1187168-46-2
M. Wt: 302.2 g/mol
InChI Key: OLYHMWFGDCFOKF-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(quinolin-3-yl)methanone is a chemical compound that features a quinoline ring attached to a methanone group, which is further substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(quinolin-3-yl)methanone typically involves the condensation of 3,4-dichlorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,4-Dichlorophenyl)(quinolin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound can disrupt bacterial cell membranes, leading to cell lysis and death. In cancer research, it may inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(quinolin-3-yl)methanone
  • (4-Chlorophenyl)(quinolin-3-yl)methanone
  • (3,4-Dichlorophenyl)(quinolin-2-yl)methanone

Uniqueness

(3,4-Dichlorophenyl)(quinolin-3-yl)methanone is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

(3,4-dichlorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYHMWFGDCFOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264678
Record name (3,4-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-46-2
Record name (3,4-Dichlorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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